4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol
CAS No.: 103059-42-3
Cat. No.: VC20740891
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol - 103059-42-3](/images/no_structure.jpg)
CAS No. | 103059-42-3 |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 190.24 g/mol |
IUPAC Name | 7-methyl-2-propyl-3H-benzimidazol-4-ol |
Standard InChI | InChI=1S/C11H14N2O/c1-3-4-9-12-10-7(2)5-6-8(14)11(10)13-9/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
Standard InChI Key | VWVMQRLXQMVRKU-UHFFFAOYSA-N |
SMILES | CCCC1=NC2=C(C=CC(=C2N1)O)C |
Canonical SMILES | CCCC1=NC2=C(C=CC(=C2N1)O)C |
Chemical Properties and Structure
Molecular Structure and Identification
4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol consists of a benzimidazole core - a bicyclic compound with a benzene ring fused to an imidazole ring. The compound is characterized by several distinctive features that contribute to its chemical identity. The benzimidazole scaffold serves as the structural foundation, with three key substituents positioned at specific locations: a methyl group at position 4, a propyl chain at position 2, and a hydroxyl group at position 7 . This particular arrangement of functional groups likely influences the compound's chemical reactivity, biological interactions, and potential pharmaceutical applications.
The compound is identified in chemical databases and literature through various systematic naming conventions. Its IUPAC name is officially listed as 7-methyl-2-propyl-3H-benzimidazol-4-ol, though it is more commonly referred to as 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol in research contexts . This naming variation reflects different numbering systems applied to the same molecular structure, a common occurrence with complex heterocyclic compounds.
Physical and Chemical Properties
The physical and chemical properties of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Formula | C11H14N2O | |
Molecular Weight | 190.24 g/mol | |
CAS Number | 103059-42-3 | |
Creation Date (PubChem) | February 8, 2007 | |
Last Modified (PubChem) | February 15, 2025 | |
PubChem CID | 13971350 |
The compound's hydroxyl group at position 7 likely confers hydrogen bonding capabilities, potentially influencing its solubility characteristics and interactions with biological targets. The propyl chain at position 2 provides a hydrophobic segment that may impact the compound's lipophilicity and membrane permeability properties, important factors for potential drug development applications.
Chemical Identifiers and Structural Representation
For research and database compatibility, 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol is associated with various chemical identifiers that enable precise identification across different chemical information systems:
Identifier Type | Value |
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InChI | InChI=1S/C11H14N2O/c1-3-4-9-12-10-7(2)5-6-8(14)11(10)13-9/h5-6,14H,3-4H2,1-2H3,(H,12,13) |
InChIKey | VWVMQRLXQMVRKU-UHFFFAOYSA-N |
Canonical SMILES | CCCC1=NC2=C(C=CC(=C2N1)O)C |
CHEMBL ID | CHEMBL71427 |
These identifiers provide standardized methods for representing the compound's structure in chemical databases and literature, facilitating cross-referencing and information retrieval across different research platforms. The InChI (International Chemical Identifier) and its compressed form, the InChIKey, offer machine-readable representations of the chemical structure, while SMILES (Simplified Molecular Input Line Entry System) provides a more human-readable string notation of the molecular structure .
Comparative Analysis
Structural Comparison with Related Compounds
To better understand the potential properties and applications of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, it is valuable to compare it with structurally related compounds. The following table presents a comparison with similar benzimidazole derivatives mentioned in the literature:
Property | 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol | 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid | Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate |
---|---|---|---|
Molecular Formula | C11H14N2O | C12H14N2O2 | C28H28N2O4 |
Molecular Weight | 190.24 g/mol | 218.252 g/mol | 456.5 g/mol |
Key Functional Group | Hydroxyl at position 7 | Carboxylic acid at position 6 | Multiple functional groups including carboxylate esters |
CAS Number | 103059-42-3 | 152628-03-0 | Not specified in sources |
Structural Complexity | Moderate | Moderate | High |
This comparison highlights significant differences in molecular complexity and functional group distribution, which likely translate to different physicochemical properties and biological activities .
Functional Differences and Implications
The structural variations between these compounds have important implications for their potential applications:
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4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol, with its hydroxyl group, may exhibit different solubility characteristics and hydrogen bonding patterns compared to its carboxylic acid-substituted counterparts.
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The carboxylic acid group in 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid confers acidic properties and potential for salt formation, which could influence formulation strategies if developed as a pharmaceutical.
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The more complex ester-containing derivative (Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate) likely possesses different lipophilicity, metabolic stability, and receptor binding profiles compared to the simpler derivatives .
These structural differences emphasize the importance of precise substitution patterns in determining the biological activity and physicochemical properties of benzimidazole derivatives.
Future Research Directions
Synthetic and Analytical Challenges
Future research would benefit from addressing several challenges related to the synthesis and analysis of 4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol:
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Development of optimized synthetic routes with improved yields and purity profiles.
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Establishment of robust analytical methods for characterization and quality control.
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Investigation of scale-up possibilities for larger-scale production if biological activities warrant further development.
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Study of stability under various conditions to inform handling and storage requirements.
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Exploration of crystal structure and solid-state properties to understand polymorphism and potential formulation implications .
Addressing these challenges would facilitate more extensive research into the biological activities and potential applications of this compound.
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